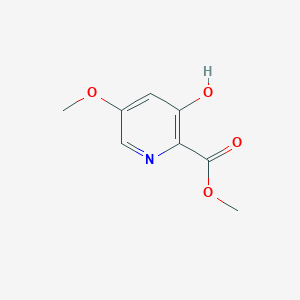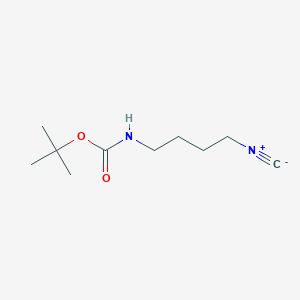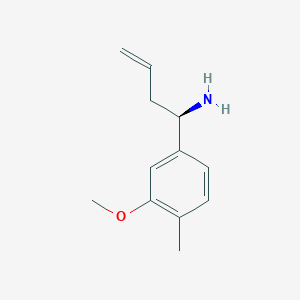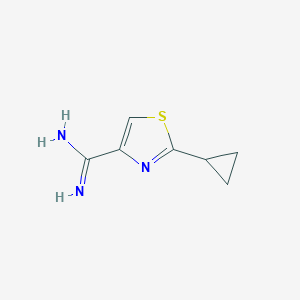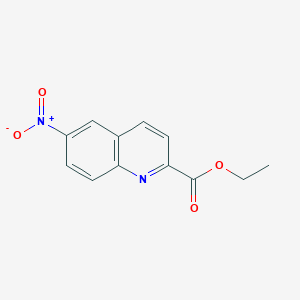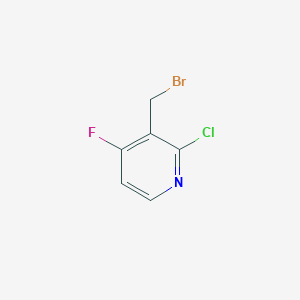
2-(Hydrazinylmethyl)-4-phenylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydrazinylmethyl)-4-phenylthiazole is a heterocyclic compound that features a thiazole ring substituted with a hydrazinylmethyl group at the 2-position and a phenyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethyl)-4-phenylthiazole typically involves the reaction of thiosemicarbazide with α-bromoacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazole ring. The general reaction conditions include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol, followed by heating to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Hydrazinylmethyl)-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Hydrazinylmethyl)-4-phenylthiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The hydrazinyl group can form covalent bonds with target proteins, leading to inhibition or activation of biological processes. The thiazole ring can interact with various molecular targets, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
2-(Hydrazinylmethyl)-4-methylthiazole: Similar structure but with a methyl group instead of a phenyl group.
2-(Hydrazinylmethyl)-4-ethylthiazole: Similar structure but with an ethyl group instead of a phenyl group.
2-(Hydrazinylmethyl)-4-phenylimidazole: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
2-(Hydrazinylmethyl)-4-phenylthiazole is unique due to the presence of both the hydrazinylmethyl and phenyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H11N3S |
|---|---|
分子量 |
205.28 g/mol |
IUPAC名 |
(4-phenyl-1,3-thiazol-2-yl)methylhydrazine |
InChI |
InChI=1S/C10H11N3S/c11-12-6-10-13-9(7-14-10)8-4-2-1-3-5-8/h1-5,7,12H,6,11H2 |
InChIキー |
YNZIWFWFCWFPJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



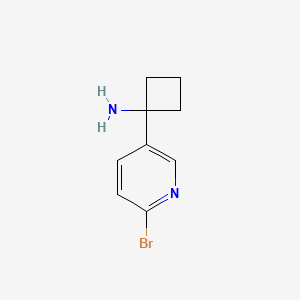
![4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B12972016.png)
![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)

